molecular formula C16H8N2O4 B012425 1,3-Dinitrofluoranthene CAS No. 110419-21-1

1,3-Dinitrofluoranthene

Cat. No. B012425
M. Wt: 292.24 g/mol
InChI Key: FTDSPQWPNXVQHV-UHFFFAOYSA-N
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Description

1,3-Dinitrofluoranthene (DNFA) is a polycyclic aromatic hydrocarbon (PAH) that is commonly used in scientific research. DNFA is a yellow powder that is insoluble in water and soluble in organic solvents. It is a potent mutagen and carcinogen, making it a valuable tool for studying the effects of environmental pollutants on DNA.

Mechanism Of Action

1,3-Dinitrofluoranthene is a potent mutagen and carcinogen due to its ability to intercalate into DNA and disrupt the normal structure of the double helix. This can lead to errors in DNA replication and repair, resulting in mutations and chromosomal abnormalities.

Biochemical And Physiological Effects

The biochemical and physiological effects of 1,3-Dinitrofluoranthene are primarily related to its ability to cause DNA damage. This can lead to a variety of health effects, including cancer, birth defects, and developmental disorders. 1,3-Dinitrofluoranthene has also been shown to have neurotoxic effects, causing damage to the nervous system and impairing cognitive function.

Advantages And Limitations For Lab Experiments

The main advantage of using 1,3-Dinitrofluoranthene in lab experiments is its potent mutagenic and carcinogenic properties, which make it a valuable tool for studying the effects of environmental pollutants on DNA. However, its toxicity and potential health effects also make it difficult to work with, requiring strict safety protocols and careful handling.

Future Directions

There are several areas of future research that could be explored using 1,3-Dinitrofluoranthene. These include:
1. Investigating the mechanisms of DNA damage and repair caused by environmental pollutants, including 1,3-Dinitrofluoranthene.
2. Developing new methods for detecting and measuring DNA damage caused by environmental pollutants.
3. Studying the effects of 1,3-Dinitrofluoranthene on different types of cells and tissues, including those in the brain and nervous system.
4. Exploring the potential use of 1,3-Dinitrofluoranthene as a biomarker for exposure to environmental pollutants.
5. Developing new methods for reducing the toxicity and health effects of 1,3-Dinitrofluoranthene, while still maintaining its mutagenic and carcinogenic properties.

Synthesis Methods

1,3-Dinitrofluoranthene can be synthesized through a variety of methods, including the nitration of fluoranthene with a mixture of nitric and sulfuric acid. The resulting compound can be purified through recrystallization and column chromatography.

Scientific Research Applications

1,3-Dinitrofluoranthene is primarily used in scientific research to study the effects of environmental pollutants on DNA. It is a potent mutagen and carcinogen, making it a valuable tool for studying the mechanisms of DNA damage and repair. 1,3-Dinitrofluoranthene has been used in a variety of studies, including those investigating the effects of air pollution on human health and the mechanisms of DNA damage caused by cigarette smoke.

properties

CAS RN

110419-21-1

Product Name

1,3-Dinitrofluoranthene

Molecular Formula

C16H8N2O4

Molecular Weight

292.24 g/mol

IUPAC Name

1,3-dinitrofluoranthene

InChI

InChI=1S/C16H8N2O4/c19-17(20)13-8-14(18(21)22)16-11-5-2-1-4-9(11)10-6-3-7-12(13)15(10)16/h1-8H

InChI Key

FTDSPQWPNXVQHV-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=CC=CC4=C3C2=C(C=C4[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC4=C3C2=C(C=C4[N+](=O)[O-])[N+](=O)[O-]

Other CAS RN

110419-21-1

synonyms

1,3-DINITROFLUORANTHENE

Origin of Product

United States

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